

Electrophilicity of the isothiocyanate group in 3-Isothiocyanato-1,1'-biphenyl

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Compound of Interest

Compound Name: 3-Isothiocyanato-1,1'-biphenyl

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An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 3-Isothiocyanato-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the isothiocyanate functional group within the **3-Isothiocyanato-1,1'-biphenyl** molecule. The isothiocyanate group ($-N=C=S$) is a potent electrophile, making it a valuable moiety in organic synthesis and a key player in the biological activity of many compounds. This document covers the theoretical underpinnings of its reactivity, anticipated quantitative data, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological signaling pathways. The information is intended to serve as a foundational resource for professionals in chemical research and drug development.

Introduction

3-Isothiocyanato-1,1'-biphenyl is an aromatic organic compound featuring a biphenyl scaffold substituted with an isothiocyanate group. The biphenyl structure is a common motif in medicinal chemistry, offering a rigid backbone for the spatial orientation of functional groups. The isothiocyanate group is a heterocumulene that confers significant electrophilicity upon the central carbon atom. This reactivity is the basis for its utility in forming a variety of sulfur and nitrogen-containing heterocyclic compounds and for its covalent interactions with biological

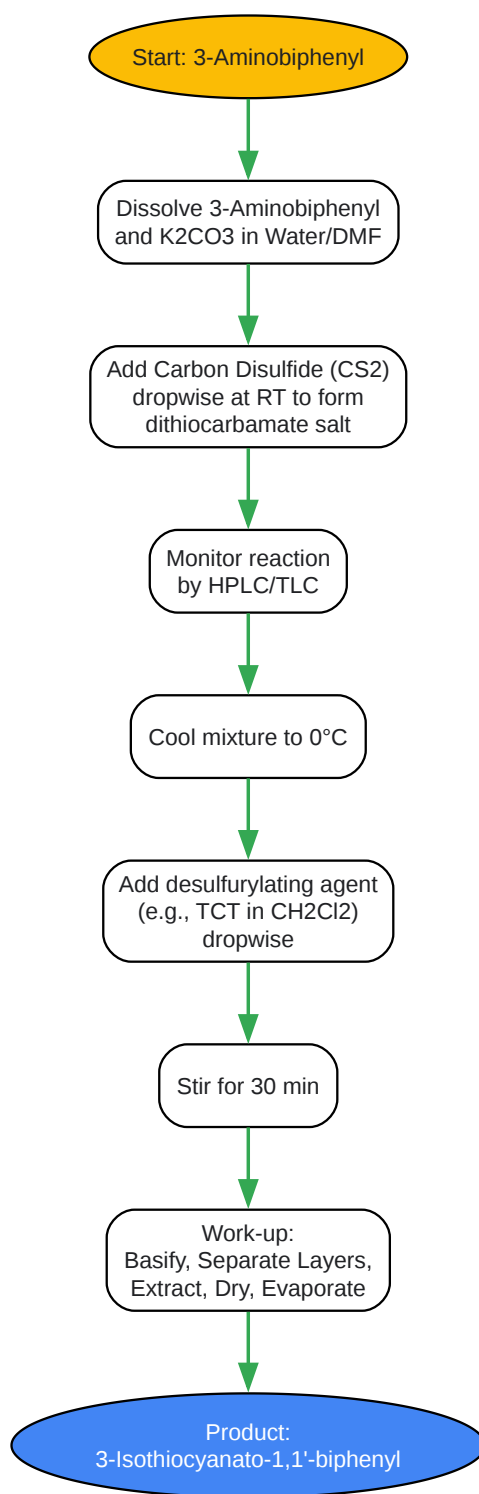
nucleophiles.[1][2] Understanding and quantifying the electrophilicity of this group is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanisms of biological action.

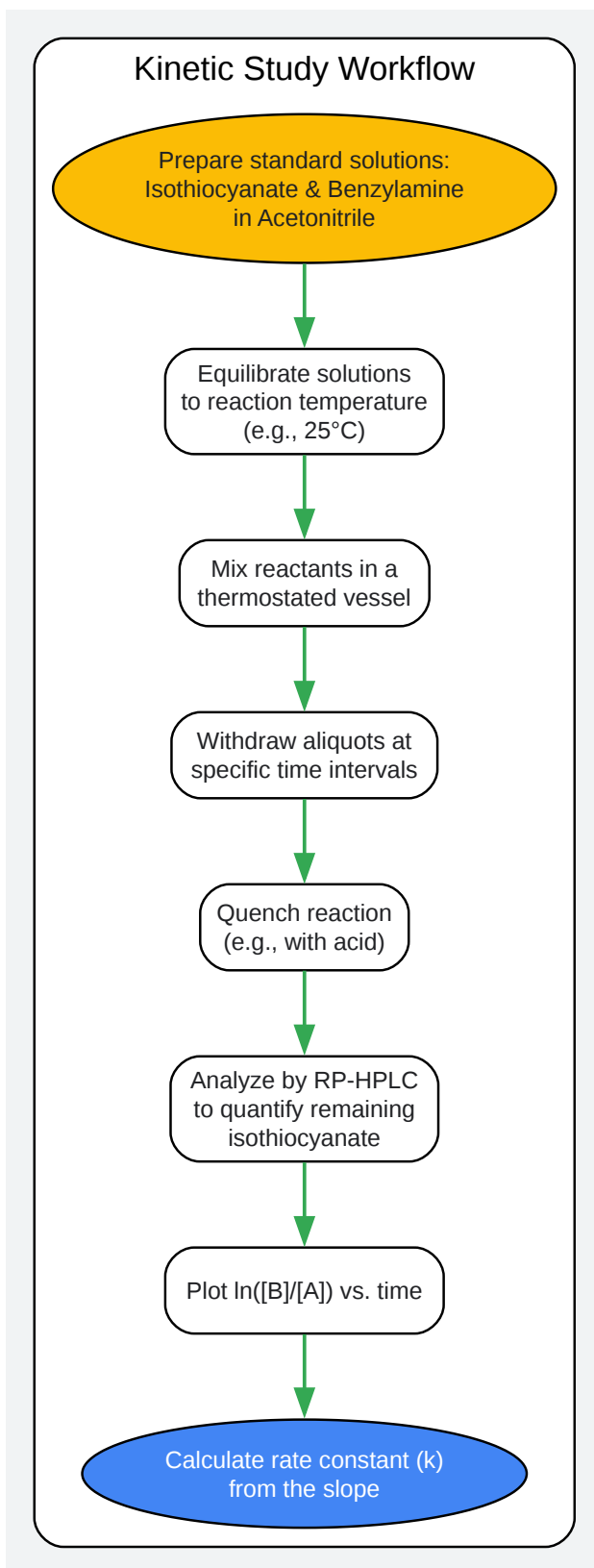
Theoretical Framework of Electrophilicity

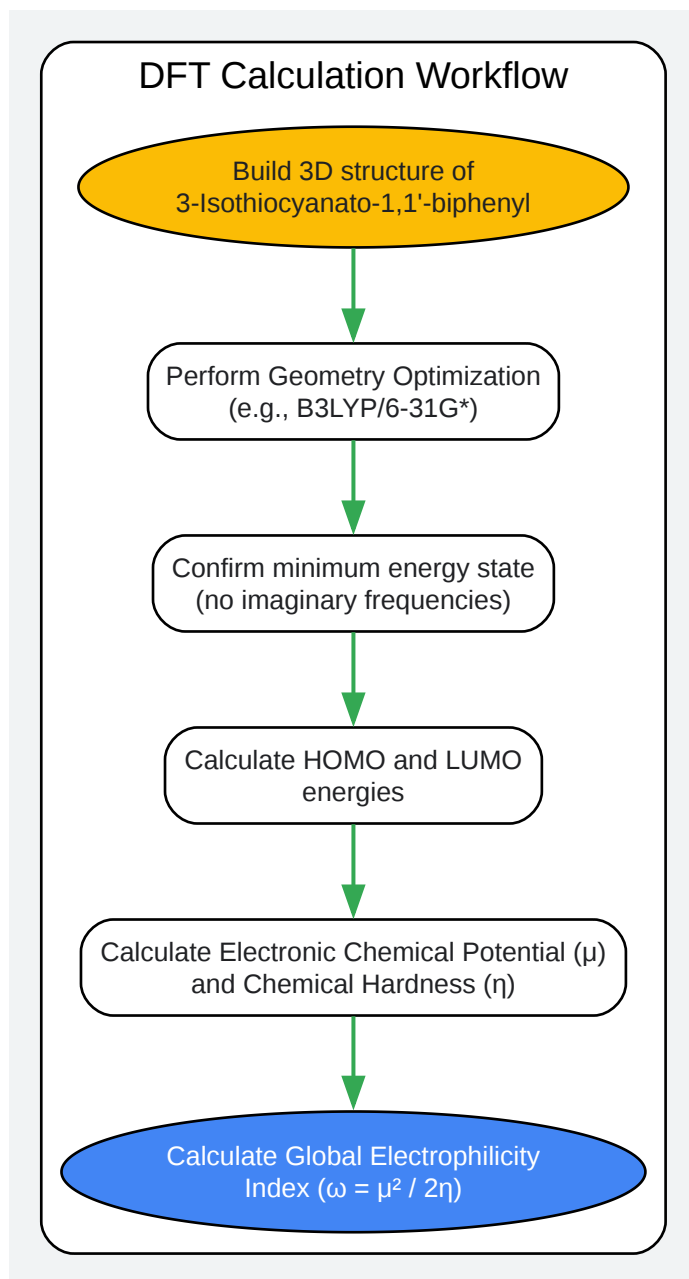
The electrophilicity of the isothiocyanate group stems from the electronic distribution across the -N=C=S linkage. The central carbon atom is bonded to a highly electronegative nitrogen atom and a less electronegative but polarizable sulfur atom. This arrangement, depicted in its resonance structures, results in a significant partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.

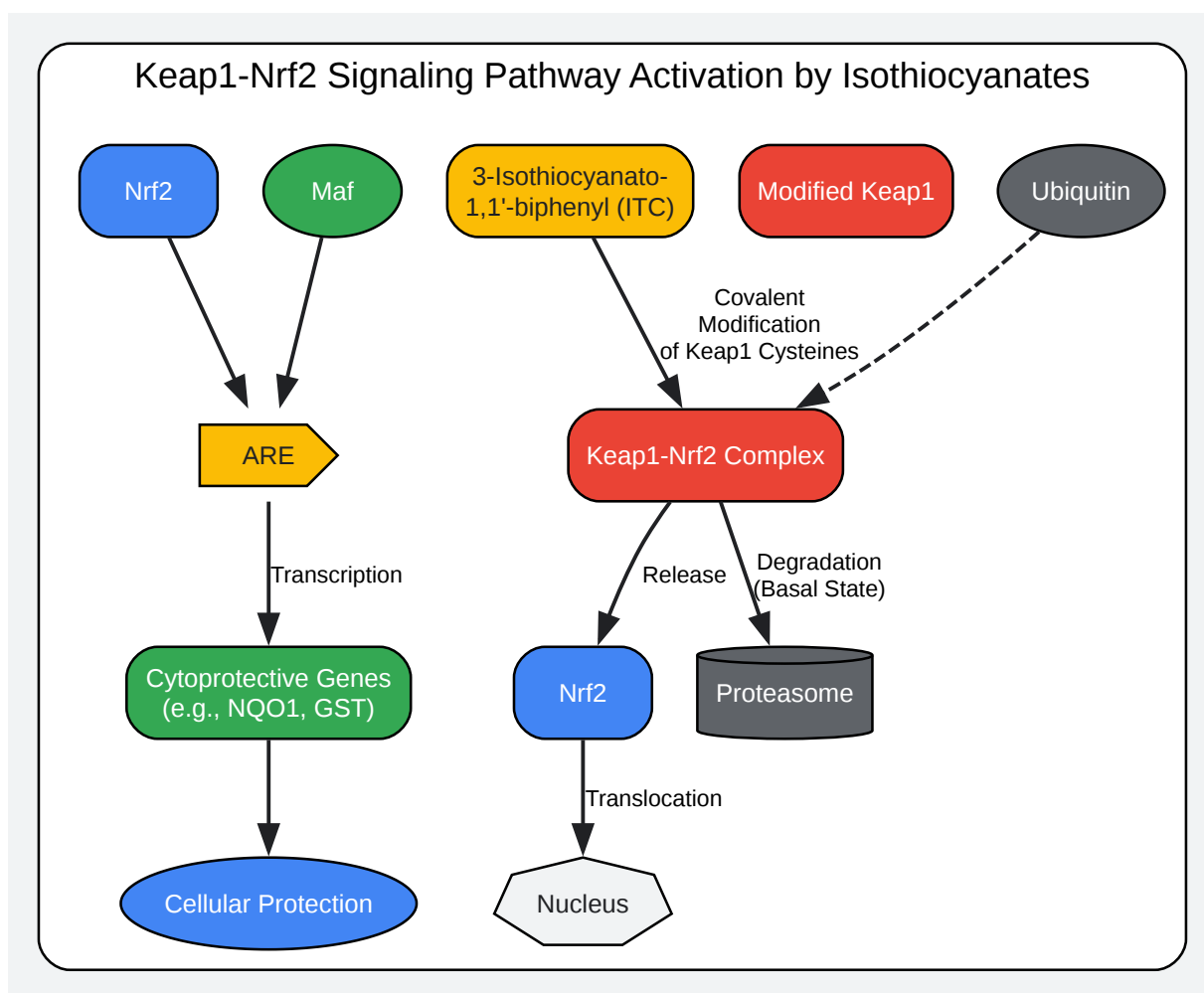
The biphenyl substituent, being an aryl group, influences the reactivity of the isothiocyanate. The phenyl rings can modulate the electron density on the isothiocyanate carbon through inductive and resonance effects. While the biphenyl group itself is not strongly electron-donating or withdrawing, its presence provides a large, lipophilic scaffold that can influence substrate binding in biological systems.

Synthesis of 3-Isothiocyanato-1,1'-biphenyl









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